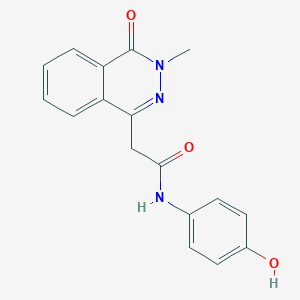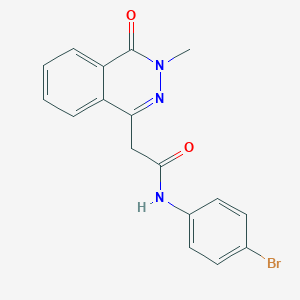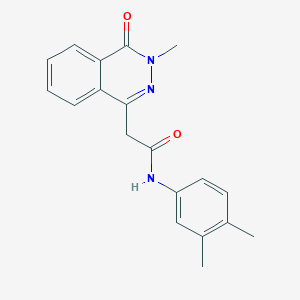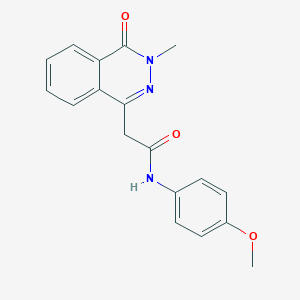
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the category of indole derivatives and has a molecular formula of C28H27NO3.
Mécanisme D'action
The mechanism of action of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of this compoundβ. This leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of this compoundβ by this compound has been shown to have various biochemical and physiological effects. It has been found to enhance insulin sensitivity, reduce inflammation, and improve cognitive function in animal models. Additionally, it has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high specificity towards this compoundβ. This allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it has also been studied for its potential use in the treatment of diabetes and cancer. Further research is needed to fully understand the therapeutic potential of this compound and to develop more effective administration methods.
Méthodes De Synthèse
The synthesis of 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one with sodium borohydride in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been found to act as a potent inhibitor of glycogen synthase kinase-3β (this compoundβ), which is a key enzyme involved in the regulation of various cellular processes such as glucose metabolism, cell cycle progression, and apoptosis.
Propriétés
Formule moléculaire |
C25H23NO3 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
3-hydroxy-3-phenacyl-1-(3-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C25H23NO3/c27-23(20-13-5-2-6-14-20)18-25(29)21-15-7-8-16-22(21)26(24(25)28)17-9-12-19-10-3-1-4-11-19/h1-8,10-11,13-16,29H,9,12,17-18H2 |
Clé InChI |
SFQHRTFWHAEFPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)



![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)

![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)


